2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde
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Overview
Description
Adamantane derivatives, such as 2-(1-adamantyl)-4-methylphenol , have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, a simple and economical process for producing amantadine hydrochloride, an antiviral and anti-Parkinson drug, has been developed .
Molecular Structure Analysis
The molecular structure of adamantane derivatives can be complex and varies based on the specific substituents attached to the adamantane core . Quantum-chemical calculations can be used to investigate the electronic structure of adamantane derivatives .
Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Physical and Chemical Properties Analysis
Adamantane derivatives are known for their unique physical and chemical properties, including their high thermal stability .
Scientific Research Applications
Novel Alkaloid Isolation
A novel azepino-indole-type alkaloid named hyrtiazepine was isolated from the Red Sea marine sponge Hyrtios erectus, along with other metabolites. This highlights the potential of 2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde analogs in the discovery of new alkaloids with potential biological activities (Sauleau et al., 2006).
Gold-Catalyzed Cycloisomerizations
Research on gold(I)-catalyzed cycloisomerization demonstrated the preparation of 1H-indole-2-carbaldehydes, showcasing the utility of compounds similar to this compound in organic synthesis and catalysis (Kothandaraman et al., 2011).
Antiparkinsonian Activity
Studies on adamantyl thiazolidinonyl/azetidinonyl indole derivatives, related to this compound, showed potential antiparkinsonian activity. This suggests a possible application in medicinal chemistry and drug design (Kumar et al., 2010, 2011).
Nanocatalysis and Green Chemistry
Research on indole-3-carbaldehyde, a related compound, emphasized its role in green and sustainable nanocatalysis, specifically in Knoevenagel condensation reactions. This reflects the potential of this compound in eco-friendly chemical processes (Madan, 2020).
Radical Reactions in Organic Synthesis
Studies on the reaction of adamantyl radicals with thiophencarbaldehydes, closely related to this compound, opened insights into radical reactions and homolytic aromatic ipso-substitution in organic synthesis (Cogolli et al., 1980).
Catalyst Development in Organic Chemistry
Research on palladacycles derived from indole-3-carbaldehyde analogs, similar to this compound, has led to the development of new catalysts for organic synthesis, demonstrating the compound's relevance in catalysis (Singh et al., 2017).
Novel Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds, such as triazolo(thiadiazepino)indoles, from 1H-indole-3-carbaldehydes illustrates the compound's utility in creating diverse chemical entities for potential applications in pharmaceuticals and materials science (Vikrishchuk et al., 2019).
Photochemical Applications in Organic Chemistry
Intramolecular photoaddition reactions of haloindole-3-carbaldehydes, related to this compound, have been utilized to prepare fused indoles and pyrroles, highlighting its potential in photochemical synthesis (Lu et al., 2009).
Multicomponent Reactions for Compound Synthesis
Copper-catalyzed multicomponent formal [3+1+2] benzannulation reactions using indole-3-carbaldehydes have been developed for the synthesis of carbazoles and indoles, showing the versatility of this compound analogs in complex organic reactions (Guo et al., 2020).
Organic Anode Catalyst Development
Indole derivatives, closely related to this compound, have been developed as organic, metal-free catalysts for glucose electrooxidation, indicating potential applications in fuel cells and green energy (Hamad et al., 2021).
Antimicrobial and Anti-Inflammatory Activities
Research on adamantylcarbohydrazides and oxadiazolines, structurally similar to this compound, has revealed their antimicrobial and anti-inflammatory properties, suggesting potential applications in drug discovery (El-Emam et al., 2012; Al-Abdullah et al., 2014).
Baeyer-Villiger Oxidation in Synthetic Chemistry
The Baeyer-Villiger rearrangement of 1H-indole-3-carbaldehydes, analogous to this compound, has been used to synthesize various indolones, demonstrating its applicability in synthetic organic chemistry (Bourlot et al., 1994).
Anticancer Agent Synthesis
The synthesis of N-arylated indole-3-substituted-2-benzimidazoles from 1H-indole-3-carbaldehyde demonstrated the potential of this compound in the development of new anticancer agents (Anwar et al., 2023).
Antioxidant Property Exploration
The synthesis and evaluation of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives from 1H-indole carbaldehyde oxime showcased considerable antioxidant activity, suggesting the chemical's potential in antioxidant agent development (Gopi & Dhanaraju, 2020).
Mechanism of Action
Target of Action
Adamantane derivatives have been known to interact with various biological targets, including membrane proteins and enzymes .
Mode of Action
Adamantane derivatives are known for their high reactivity, which allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
Adamantane derivatives are known to be involved in various chemical and catalytic transformations .
Pharmacokinetics
It’s known that adamantane derivatives can distribute extensively into extra vascular spaces . The primary elimination pathway is hydrolysis by multiple tissues/organs .
Result of Action
Adamantane derivatives are known to be used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Safety and Hazards
Safety data sheets for similar compounds, such as 2-(1-Adamantyl)-4-methylphenol , provide information on potential hazards, including skin and eye irritation, and respiratory irritation. It’s important to handle these chemicals with care, using personal protective equipment and working in a well-ventilated area .
Future Directions
Biochemical Analysis
Biochemical Properties
2-(1-Adamantyl)-5-methyl-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The adamantyl group in the compound enhances its binding affinity and stability, allowing it to form strong interactions with target biomolecules. For instance, it has been observed to interact with sigma-1 receptors, which are involved in neuroprotective functions . These interactions can modulate the activity of the receptors, leading to potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of proapoptotic proteins such as Bax, thereby inducing apoptosis in certain cell types . Additionally, the compound’s interaction with sigma-1 receptors can protect neurons from beta-amyloid-induced toxicity, highlighting its potential in neuroprotective therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The adamantyl group enhances the compound’s binding affinity to sigma-1 receptors, leading to the modulation of receptor activity . This interaction can result in the inhibition or activation of downstream signaling pathways, ultimately affecting gene expression and cellular functions. The compound’s ability to induce apoptosis is mediated through the upregulation of proapoptotic proteins and the downregulation of antiapoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for prolonged exposure in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects by modulating sigma-1 receptor activity . At higher doses, it may induce toxic or adverse effects, such as excessive apoptosis or disruption of cellular functions . Understanding the dosage thresholds and potential side effects is crucial for its therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The adamantyl group enhances the compound’s stability, allowing it to undergo specific metabolic transformations . These metabolic pathways can influence the compound’s bioavailability and efficacy, making it essential to study its interactions with metabolic enzymes and the resulting metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The adamantyl group facilitates the compound’s transport across cellular membranes, allowing it to reach its target sites . Additionally, the compound’s distribution within tissues can affect its localization and accumulation, impacting its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For instance, it has been observed to localize to the mitochondria, where it interacts with proteins involved in apoptosis and cellular metabolism . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-(1-adamantyl)-5-methyl-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-12-2-3-18-16(4-12)17(11-22)19(21-18)20-8-13-5-14(9-20)7-15(6-13)10-20/h2-4,11,13-15,21H,5-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFWXCQJKSCTMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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